

# 4-Methoxy-N,N-dimethylaniline-d2 certificate of analysis

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## Compound of Interest

Compound Name: 4-Methoxy-N,N-dimethylaniline-d2

Cat. No.: B15597765

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## Technical Guide: 4-Methoxy-N,N-dimethylaniline-d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Certificate of Analysis for **4-Methoxy-N,N-dimethylaniline-d2**, including detailed quantitative data and specific experimental protocols for the deuterated compound, could not be located in publicly available resources. Therefore, this guide provides information on the non-deuterated analogue, 4-Methoxy-N,N-dimethylaniline, which can serve as a valuable reference. The analytical methods described are generally applicable for the analysis of the deuterated compound, although specific parameters would require optimization.

## Physicochemical and Spectroscopic Data

This section summarizes the known physicochemical and spectroscopic properties of 4-Methoxy-N,N-dimethylaniline. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>11</sub> D <sub>2</sub> NO
Molecular Weight	153.22 g/mol [1]
Appearance	White to light yellow powder or crystals[2]
Melting Point	46.0 to 50.0 °C[2]
Boiling Point	239.2 ± 23.0 °C at 760 mmHg[2]
Density	1.0 ± 0.1 g/cm <sup>3</sup> [2]
Purity	>98.0% (by GC for the non-deuterated form)[2]
Storage	Store in a dry place at room temperature[2]

Spectroscopic Data	Description
<sup>1</sup> H NMR	Chemical shifts (δ) in ppm. For the deuterated compound, the signals corresponding to the deuterated positions would be absent or significantly reduced.
<sup>13</sup> C NMR	Chemical shifts (δ) in ppm.
FT-IR	Characteristic absorption bands in cm <sup>-1</sup> .
Mass Spectrometry	m/z ratios of fragments. For the d2 variant, the molecular ion peak would be shifted accordingly.

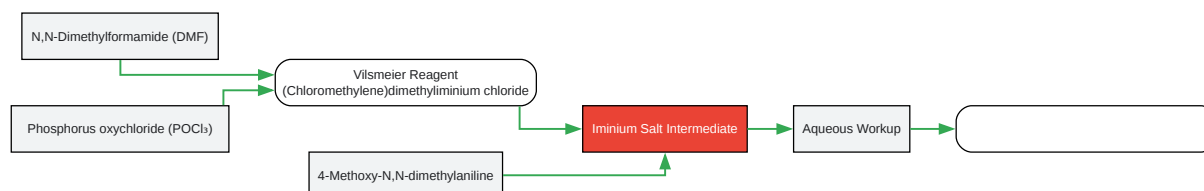
## Experimental Protocols

The following are general experimental protocols for reactions and analytical methods involving 4-Methoxy-N,N-dimethylaniline. These can be adapted for the deuterated analogue with appropriate modifications.

## Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds like 4-Methoxy-N,N-dimethylaniline.[3]

#### Reaction Workflow:



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Caption: Vilsmeier-Haack formylation of 4-Methoxy-N,N-dimethylaniline.

#### Detailed Protocol:

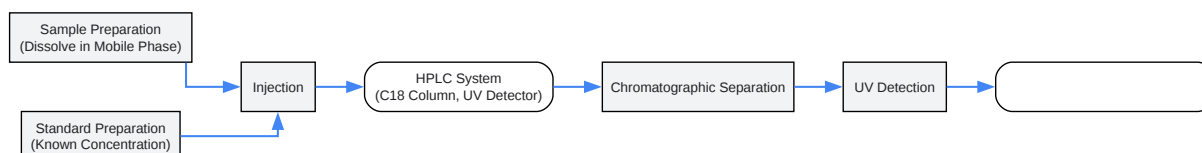
- **Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place dry N,N-dimethylformamide (DMF).
- **Formation of Vilsmeier Reagent:** Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl<sub>3</sub>) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
- **Addition of Substrate:** After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of 4-Methoxy-N,N-dimethylaniline in dry dichloromethane (DCM) dropwise to the reaction mixture.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

- **Neutralization:** Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel.

## Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of 4-Methoxy-N,N-dimethylaniline and can be adapted for its deuterated form.

Analytical Workflow:



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Caption: General workflow for quantitative analysis by HPLC.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with a UV-Vis detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Acetonitrile (HPLC grade).

- Water (HPLC grade).
- Phosphoric acid (analytical grade).
- 4-Methoxy-N,N-dimethylaniline reference standard.

Chromatographic Conditions (starting point for optimization):

- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

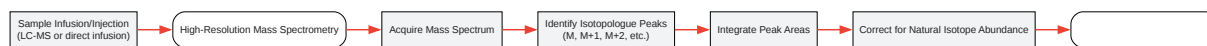
Procedure:

- Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of known concentration.
- Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
- Analysis: Inject the calibration standards and the sample solution into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.

## Isotopic Purity Determination by Mass Spectrometry

For the deuterated compound, determining the isotopic purity is crucial. This is typically achieved using high-resolution mass spectrometry (HRMS).

### Logical Workflow for Isotopic Purity Determination:



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Caption: Workflow for determining isotopic purity using HRMS.

### General Protocol Outline:

- **Sample Preparation:** Dissolve the deuterated compound in a suitable solvent compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve the isotopologue peaks.
- **Data Acquisition:** Acquire the mass spectrum of the sample, ensuring sufficient resolution to distinguish between the different isotopic species.
- **Data Analysis:**
  - Identify the monoisotopic peak (M) and the peaks corresponding to the deuterated species (e.g., M+1 for d1, M+2 for d2).
  - Integrate the areas of these peaks.
  - Correct the peak intensities for the natural abundance of other isotopes (e.g.,  $^{13}\text{C}$ ).
  - Calculate the isotopic purity by determining the relative abundance of the desired deuterated species.

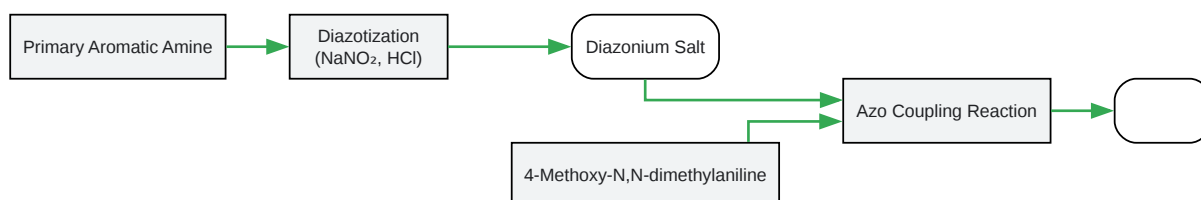
## Signaling Pathways and Applications

4-Methoxy-N,N-dimethylaniline and its analogues are known to participate in various chemical reactions and have applications in different fields.

## Role in Azo Dye Synthesis

The electron-rich nature of the aromatic ring in 4-Methoxy-N,N-dimethylaniline makes it an excellent coupling component in the synthesis of azo dyes.[2]

Azo Coupling Reaction Pathway:



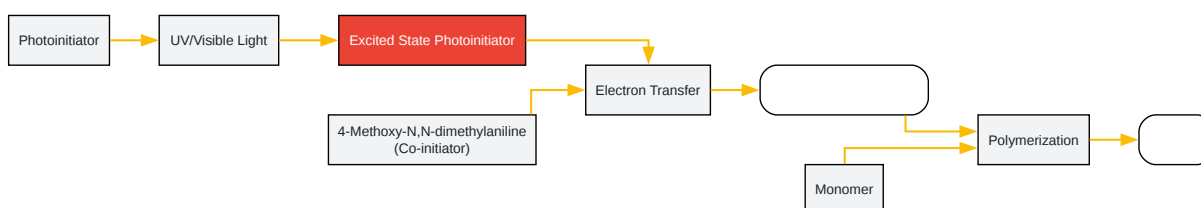
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Caption: General pathway for the synthesis of azo dyes.

## Application in Photopolymerization

Tertiary amines like 4-Methoxy-N,N-dimethylaniline can act as co-initiators in photopolymerization reactions, enhancing the rate of polymerization upon exposure to UV or visible light.[4]

Photopolymerization Initiation Pathway:



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Caption: Role of a co-initiator in photopolymerization.

This technical guide provides a foundational understanding of 4-Methoxy-N,N-dimethylaniline and its deuterated analogue. For specific applications and quantitative analysis of the d2-labeled compound, it is imperative to obtain a Certificate of Analysis from the supplier or perform in-house validation of the analytical methods.

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## References

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